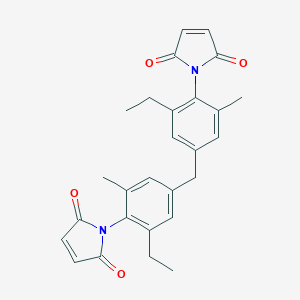

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[[4-(2,5-dioxopyrrol-1-yl)-3-ethyl-5-methylphenyl]methyl]-2-ethyl-6-methylphenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c1-5-20-14-18(11-16(3)26(20)28-22(30)7-8-23(28)31)13-19-12-17(4)27(21(6-2)15-19)29-24(32)9-10-25(29)33/h7-12,14-15H,5-6,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSSPVZNXLACMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N3C(=O)C=CC3=O)CC)C)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073027 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105391-33-1 | |

| Record name | Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105391-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenebis(2-ethyl-6-methyl-4,1-phenylene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105391331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[methylenebis(2-ethyl-6-methyl-4,1-phenylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n,n' (2,2'-diethyl-6;6'-dimethyl-4,4'-methylenediphenylene)bismaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane: A Keystone Monomer for High-Performance Polymers

This guide provides a comprehensive technical overview of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane, a bismaleimide (BMI) monomer pivotal in the formulation of advanced thermosetting resins. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the scientific principles that underpin its high-performance characteristics.

Introduction: The Significance of Bismaleimide Resins

Bismaleimide (BMI) resins represent a critical class of thermosetting polymers renowned for their exceptional thermal stability, mechanical strength, and resistance to harsh chemical environments.[1] These properties make them indispensable in demanding sectors such as aerospace, electronics, and automotive industries.[2][3] this compound, in particular, is a strategically designed BMI monomer that offers enhanced processability and performance due to its unique molecular architecture.[4] The ethyl and methyl substitutions on the phenyl rings provide steric hindrance that influences the packing of the polymer chains, contributing to improved solubility and modified curing kinetics.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is characterized by two maleimide functional groups linked by a diphenylmethane backbone, with ethyl and methyl substituents on the aromatic rings. This structure is fundamental to its reactivity and the properties of the resulting polymers.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 105391-33-1 | [5][6] |

| Molecular Formula | C₂₇H₂₆N₂O₄ | [7] |

| Molecular Weight | 442.51 g/mol | [7] |

| Appearance | White to light yellow powder/crystal | [8] |

| Melting Point | 163-167 °C | [8] |

| Purity | ≥98% | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically a two-step process involving the formation of a bismaleamic acid intermediate, followed by cyclodehydration.[5] The following protocol is based on established methods and is optimized for high yield and purity.[10]

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for a successful synthesis. Toluene is selected as the solvent for its ability to form an azeotrope with water, facilitating its removal during the cyclodehydration step. Methanesulfonic acid is an effective and efficient catalyst for this cyclization. The stoichiometry is carefully controlled to ensure complete reaction and minimize side products.

Experimental Protocol

Step 1: Formation of Bismaleamic Acid

-

To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add toluene (7 kmol) and maleic anhydride (2 kmol).[10]

-

Heat the mixture to 45-50 °C with continuous stirring for 30 minutes to ensure complete dissolution.[10]

-

Gradually add 4,4'-methylenebis(2-methyl-6-ethylaniline) (1 kmol) in several portions, maintaining the temperature between 45-50 °C.[10]

-

After the addition is complete, raise the temperature to 80 ± 5 °C and maintain for 1 hour to ensure the formation of the bismaleamic acid intermediate.[10]

Step 2: Cyclodehydration

-

To the reaction mixture, add methanesulfonic acid (0.15 kmol).[10]

-

Heat the mixture to reflux (approximately 90 °C) and begin azeotropic distillation to remove the water formed during the reaction.[10]

-

Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the cyclization.[10]

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid product and wash with a small amount of cold toluene to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound as a white to light yellow powder.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals for aromatic protons, methylene bridge protons (-CH₂-), ethyl protons (-CH₂CH₃), methyl protons (-CH₃), and maleimide vinyl protons. |

| ¹³C NMR | Resonances for aromatic carbons, methylene bridge carbon, ethyl and methyl carbons, and carbonyl and vinyl carbons of the maleimide groups. A known spectrum shows peaks confirming the proposed structure.[12] |

| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretching of the imide group (~1710 and 1770 cm⁻¹), C=C stretching of the maleimide ring, and aromatic C-H stretching.[11] |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (442.51 g/mol ).[8] Fragmentation patterns would likely show cleavage at the methylene bridge and loss of the maleimide groups.[13] |

Applications in High-Performance Polymers

The primary application of this compound is as a monomer in the formulation of high-performance thermosetting resins. Its bifunctional nature allows it to act as a crosslinker, forming a robust three-dimensional network upon curing.

Aerospace Composites

In the aerospace industry, materials are subjected to extreme temperatures and mechanical stress. BMI resins derived from this monomer exhibit high glass transition temperatures (Tg) and excellent thermo-oxidative stability, making them ideal for manufacturing structural components of aircraft and spacecraft.[2][3] The incorporation of this monomer can significantly enhance the performance of carbon fiber-reinforced composites.[14]

Electronic Packaging and Adhesives

The electronics industry requires materials with excellent dielectric properties, thermal stability, and adhesion for applications such as semiconductor encapsulation and die-attach adhesives.[15] BMI resins based on this compound provide these necessary characteristics, ensuring the reliability and longevity of electronic components.[16] These adhesives can withstand the high temperatures associated with soldering and operation of microelectronic devices.

Potential in Drug Development: A Look at Maleimide Chemistry

While direct applications of this compound in drug delivery are not extensively documented, the maleimide functional group is of significant interest in bioconjugation and the development of drug carrier systems.[17] The maleimide group can readily react with thiol groups (present in cysteine residues of proteins and peptides) via a Michael addition reaction to form stable covalent bonds.[18]

This reactivity has been harnessed to functionalize nanoparticles and other drug delivery vehicles with targeting ligands or therapeutic agents.[19][20] For instance, maleimide-functionalized nanoparticles can be conjugated with antibodies or peptides to achieve targeted drug delivery to cancer cells.[4] Although this specific bismaleimide monomer is primarily designed for high-temperature polymer applications, its fundamental chemistry opens up possibilities for the design of novel, structurally related compounds for biomedical applications.

Conclusion

This compound is a highly valuable monomer in the field of high-performance polymers. Its unique chemical structure imparts desirable properties to the resulting thermosetting resins, including exceptional thermal stability, mechanical strength, and chemical resistance. The well-established synthesis protocol allows for its efficient production, and its applications in the aerospace and electronics industries are a testament to its superior performance. While its direct role in drug development is yet to be fully explored, the inherent reactivity of its maleimide functional groups suggests a potential for future innovations in the biomedical field. This guide has provided a comprehensive technical overview to aid researchers and scientists in understanding and utilizing this important chemical compound.

References

-

Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. (2018). PubMed. [Link]

-

Maleimide-functionalised PLGA-PEG nanoparticles as mucoadhesive carriers for intravesical drug delivery. (2019). PubMed. [Link]

-

Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. (2020). Wilhelm Lab. [Link]

-

High-Performance Bismaleimide Resin with an Ultralow Coefficient of Thermal Expansion and High Thermostability. ResearchGate. [Link]

-

Modern advances in bismaleimide resin technology: A 21st century perspective on the chemistry of addition polyimides. (2016). SciSpace. [Link]

-

High-Toughness, Controlled Flow BMI Prepreg for Aerospace Application. (2021). SAMPE Digital Library. [Link]

-

FTIR spectra of maleimide functionalized Fe@C NP 20 and BSA-adduct 21. ResearchGate. [Link]

-

Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. (2020). ACS Applied Nano Materials. [Link]

-

Modern advances in bismaleimide resin technology: A 21st century perspective on the chemistry of addition polyimides. SciSpace. [Link]

-

Process Optimization of Bismaleimide (BMI) Resin Infused Carbon Fiber Composite. (2013). NASA Technical Reports Server (NTRS). [Link]

-

Maleimide Resin Blends with Enhanced Toughness for High-Temperature Semiconductor Packaging. ResearchGate. [Link]

-

FT-IR spectra of PK50_20 (a) crosslinked at different maleimide/furan ratios. ResearchGate. [Link]

-

Assignment of peaks from 1H and 13C NMR. ResearchGate. [Link]

-

(a) FTIR spectra showing the reduction of the maleimide peak at 828... ResearchGate. [Link]

-

Preparation and characterization of bismaleimide monomers with various structures. (2012). Taylor & Francis Online. [Link]

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. [Link]

-

Maleimide, n-(2,6-xylyl)-. NIST WebBook. [Link]

-

Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry. (2023). Polymer Innovation Blog. [Link]

-

Preparation and Characterization of New Carrier Drug Polymers Based Maleimide and Its Drug Release Behaviour. (2019). ResearchGate. [Link]

-

This compound. BioCrick. [Link]

-

Bismaleimides (BMI). CAPLINQ Corporation. [Link]

-

This compound. ChemBK. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Modern approaches to the processing of bismaleimide resins. ResearchGate. [Link]

-

Solid-state 13C-NMR study on bismaleimide/diamine polymerization: Structure, control of particle size, and mechanical properties. ResearchGate. [Link]

-

Bis(4-maleimidophenyl)methane. ResearchGate. [Link]

- Preparation method of bis (3-ethyl-5-methyl-4-maleimidophenyl) methane.

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

Polymer-Based Systems for Controlled Release and Targeting of Drugs. PMC - NIH. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

-

Polymers in Controlled Drug Delivery. Medical Device and Diagnostic industry. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Polymers for Drug Delivery Systems. PMC - PubMed Central. [Link]

Sources

- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 2. researchgate.net [researchgate.net]

- 3. digitallibrarynasampe.org [digitallibrarynasampe.org]

- 4. wilhelm-lab.com [wilhelm-lab.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 105391-33-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. CN112279798A - Preparation method of bis (3-ethyl-5-methyl-4-maleimidophenyl) methane - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound(105391-33-1) 13C NMR [m.chemicalbook.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Maleimide-functionalised PLGA-PEG nanoparticles as mucoadhesive carriers for intravesical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gold nanoparticles 20 nm, maleimide functionalized, conjugation kit Au nanoparticles [sigmaaldrich.com]

"Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane" molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane

Executive Summary

This compound is a bismaleimide derivative of significant interest in polymer science and bioconjugation chemistry. Its utility as a crosslinking agent and a building block for advanced materials necessitates a precise understanding of its fundamental physicochemical properties, chief among them being its molecular weight.[1] This guide provides a comprehensive analysis of the molecular weight of this compound, starting from its theoretical calculation based on the molecular formula and culminating in its experimental verification using high-resolution mass spectrometry. We will explore the causality behind the analytical choices and detail a robust protocol for its characterization, providing researchers and drug development professionals with the foundational knowledge required for its effective application.

Introduction to this compound

This compound, hereafter referred to as BEMM, belongs to the bismaleimide (BMI) class of thermosetting polymers. These materials are renowned for their high thermal stability, excellent mechanical properties, and resistance to chemical degradation. The molecular architecture of BEMM, featuring two reactive maleimide groups bridged by a substituted diphenylmethane scaffold, makes it a versatile precursor for creating highly crosslinked polymer networks.[2]

The maleimide functional groups are of particular importance due to their specific reactivity towards thiol groups (cysteine residues in proteins) via a Michael addition reaction. This specific and efficient chemistry makes BEMM and similar compounds valuable reagents in drug development for creating antibody-drug conjugates (ADCs) and other targeted biotherapeutics.[1][3] In all these applications, from polymer synthesis to bioconjugation, an accurate and confirmed molecular weight is the cornerstone for stoichiometric calculations, reaction monitoring, and final product characterization.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is essential for its handling, analysis, and application. The key identifiers and physical properties of BEMM are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₆N₂O₄ | [2][4][5][6][7][8] |

| Average Molecular Weight | 442.51 g/mol | [4][] |

| Monoisotopic Mass | 442.18926 Da | [8][10] |

| CAS Number | 105391-33-1 | [4][7] |

| Common Synonyms | Methylenebis(3-ethyl-5-methyl-4-maleimidobenzene) | [11] |

| Appearance | White to light yellow powder | [2][7] |

| Melting Point | ~165 °C | [6][7] |

Theoretical Molecular Weight Determination

The molecular weight of a compound is derived directly from its molecular formula, C₂₇H₂₆N₂O₄. Two distinct values are crucial for scientific applications: the average molecular weight and the monoisotopic mass.

-

Average Molecular Weight: This value is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the value used for macroscopic calculations, such as preparing solutions of a specific molarity.

-

Carbon (C): 27 atoms × 12.011 u = 324.297 u

-

Hydrogen (H): 26 atoms × 1.008 u = 26.208 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

-

Total Average Molecular Weight = 442.515 u (or g/mol ) [11]

-

-

Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This value is of paramount importance in mass spectrometry, as high-resolution instruments can distinguish between molecules differing only in their isotopic composition.[10]

Experimental Verification by High-Resolution Mass Spectrometry

While theoretical calculations provide a precise expected value, experimental verification is a cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular weight and, by extension, the elemental composition of a molecule like BEMM.

Expertise & Causality: Why HRMS?

We choose HRMS, particularly with an Orbitrap or Time-of-Flight (TOF) analyzer, for two primary reasons. First, its high resolving power allows us to distinguish the monoisotopic mass from other isotopic peaks and potential low-level impurities. Second, its exceptional mass accuracy (typically <5 ppm) enables us to use the measured mass to confirm the elemental formula (C₂₇H₂₆N₂O₄), providing a very high degree of confidence in the compound's identity. This level of certainty is unattainable with lower-resolution techniques.

Experimental Workflow for HRMS Analysis

The general workflow for confirming the molecular weight of BEMM is a self-validating system, ensuring accuracy and reliability at each stage.

Caption: Workflow for HRMS verification of BEMM molecular weight.

Detailed Protocol for HRMS Analysis of BEMM

This protocol describes a self-validating method for the precise mass determination of BEMM.

1. Materials and Reagents:

-

This compound (BEMM) sample

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid

-

Calibrated micropipettes and appropriate vials

2. Instrument:

-

A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or Sciex™ TripleTOF® series) equipped with an Electrospray Ionization (ESI) source.

3. Sample Preparation (Trustworthiness Pillar):

-

Step 3.1: Prepare a stock solution of BEMM at 1 mg/mL in acetonitrile. Causality: Acetonitrile is an excellent solvent for BEMM and is fully compatible with the ESI-MS mobile phase.

-

Step 3.2: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. Causality: Dilution prevents detector saturation. The addition of water and formic acid promotes efficient protonation in the ESI source, enhancing the signal of the desired [M+H]⁺ ion.

4. Instrument Calibration and Setup:

-

Step 4.1: Calibrate the mass spectrometer according to the manufacturer's protocol using a certified calibration solution. Trustworthiness: This step is critical to ensure the high mass accuracy required for elemental composition confirmation.

-

Step 4.2: Set the ESI source to positive ion mode. Causality: The nitrogen atoms in the maleimide rings are basic sites that readily accept a proton, making positive ion mode the logical choice for detecting the [M+H]⁺ ion.

-

Step 4.3: Set the mass analyzer to acquire data over a range of m/z 150-1000 at a resolution of at least 70,000 (FWHM).

5. Data Acquisition and Analysis:

-

Step 5.1: Infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.

-

Step 5.2: Acquire the mass spectrum. The primary ion expected is the protonated molecule, [M+H]⁺.

-

Theoretical monoisotopic mass of BEMM (M): 442.18926 Da

-

Theoretical m/z of [M+H]⁺: 443.19653

-

-

Step 5.3: Look for other common adducts, such as the sodium adduct [M+Na]⁺.

-

Theoretical m/z of [M+Na]⁺: 465.17849 [10]

-

Trustworthiness: The presence of multiple adducts with the correct mass difference provides orthogonal confirmation of the molecular weight.

-

-

Step 5.4: Using the instrument software, calculate the mass error between the measured m/z and the theoretical m/z. The error should be less than 5 ppm.

-

Step 5.5: Confirm the isotopic pattern. The software should be able to overlay the theoretical isotopic distribution for C₂₇H₂₇N₂O₄⁺ over the measured spectrum. A close match provides definitive confirmation of the elemental formula.

Significance in Scientific Research

An empirically validated molecular weight is not merely an academic exercise; it is fundamental to the compound's practical application.

-

Stoichiometric Accuracy: In bioconjugation, BEMM is reacted with thiol-containing molecules like peptides or antibodies.[12][13] Knowing the precise molecular weight is essential to control the molar ratio of the reactants, which dictates the final drug-to-antibody ratio (DAR) in ADCs—a critical quality attribute.

-

Purity Assessment: When coupled with a separation technique like HPLC, mass spectrometry can identify and quantify impurities. Any co-eluting species will be immediately identifiable by their different molecular weights.[1]

-

Reaction Monitoring: For researchers synthesizing BEMM or using it in polymerization, HPLC-MS allows for tracking the consumption of reactants and the formation of the desired product by monitoring their respective molecular weight ions.[14]

Conclusion

The molecular weight of this compound is definitively established with a theoretical and experimentally verifiable value of 442.51 g/mol (average mass) and a monoisotopic mass of 442.18926 Da . While theoretical calculations provide a strong foundation, the gold standard for confirmation remains high-resolution mass spectrometry. The detailed protocol herein provides a robust, self-validating framework for researchers to confirm the identity and purity of this important chemical entity, ensuring accuracy and reproducibility in downstream applications, from advanced materials to the development of novel biotherapeutics.

References

-

Yangchen Tech. This compound. Yangchen Tech. [Link]

-

ChemBK. This compound - Physico-chemical Properties. ChemBK. [Link]

-

AdooQ BioScience. This compound. AdooQ BioScience. [Link]

- Google Patents. Preparation method of bis (3-ethyl-5-methyl-4-maleimidophenyl) methane.

- Google Patents. Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.

-

PubChem. 1H-Pyrrole-2,5-dione, 1,1'-(methylenebis(2-ethyl-6-methyl-4,1-phenylene))bis-. PubChem, National Center for Biotechnology Information. [Link]

-

Lewis, D. F. et al. (2005). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. Journal of the American Society for Mass Spectrometry. [Link]

-

LookChem. CAS No.105391-33-1,this compound Suppliers. LookChem. [Link]

-

Wheeler, J. X. et al. (2003). Mass spectrometric analysis of maleimide CyDye labelled model peptides. Rapid Communications in Mass Spectrometry. [Link]

-

Request PDF. Mass spectrometric analysis of maleimide CyDye labelled model peptides. ResearchGate. [Link]

-

ResearchGate. Best method for verifying the success of maleimide-peptide tagging?. ResearchGate. [Link]

-

Challand, M. R. et al. (2019). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

PubChemLite. This compound (C27H26N2O4). PubChemLite. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound Manufacturer, custom this compound [yangchentech.com]

- 3. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 105391-33-1 [m.chemicalbook.com]

- 8. 1H-Pyrrole-2,5-dione, 1,1'-(methylenebis(2-ethyl-6-methyl-4,1-phenylene))bis- | C27H26N2O4 | CID 10950302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C27H26N2O4) [pubchemlite.lcsb.uni.lu]

- 11. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. Mass spectrometric analysis of maleimide CyDye labelled model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN112279798A - Preparation method of bis (3-ethyl-5-methyl-4-maleimidophenyl) methane - Google Patents [patents.google.com]

An In-depth Technical Guide to Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane (CAS 105391-33-1)

This guide provides a comprehensive technical overview of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane, a high-performance bismaleimide (BMI) monomer. Tailored for researchers, scientists, and professionals in materials science and drug development, this document delves into its synthesis, core properties, and diverse applications, underpinned by detailed experimental protocols and mechanistic insights.

Introduction: A Molecule of Robust Performance

This compound, hereafter referred to as BEMM, is a thermosetting monomer renowned for its ability to impart exceptional thermal stability, mechanical strength, and chemical resistance to polymeric materials.[1][2] Its molecular architecture, featuring a rigid aromatic backbone flanked by two reactive maleimide groups, is the cornerstone of its high-performance characteristics.[3] These maleimide moieties undergo addition polymerization reactions, which proceed without the generation of volatile byproducts, a significant advantage in the fabrication of void-free, high-integrity composites.[4] This attribute has cemented BEMM's role in demanding sectors such as aerospace, automotive, and electronics.[1][5] While its primary applications are in materials science, the reactive nature of its maleimide groups also opens avenues for its potential use in bioconjugation and drug delivery systems.[6]

Physicochemical and Thermal Properties

BEMM is typically a white to light-yellow crystalline powder.[3] The strategic placement of ethyl and methyl groups on the aromatic rings influences its solubility and processing characteristics.[3]

| Property | Value | Source(s) |

| CAS Number | 105391-33-1 | [7][8] |

| Molecular Formula | C₂₇H₂₆N₂O₄ | [3][7][9] |

| Molecular Weight | 442.51 g/mol | [3][7][9] |

| Melting Point | 163-167 °C | |

| Thermal Stability (TGA) | High, with decomposition temperatures often exceeding 400°C in cured resins.[10] | [10] |

| Solubility | Soluble in common organic solvents like acetone, dichloromethane, and chloroform. | [8] |

Synthesis of this compound

The synthesis of BEMM is a two-step process involving the reaction of a diamine with maleic anhydride to form a bismaleamic acid intermediate, followed by cyclodehydration to yield the final bismaleimide. A patented method highlights an efficient, high-yield process suitable for industrial-scale production.[11]

Synthesis Pathway

The synthesis begins with the reaction of 4,4'-methylenebis(2-methyl-6-ethyl aniline) with maleic anhydride. This is followed by a cyclization step, often catalyzed by an acid, to form the imide rings.

Synthesis of BEMM from its precursors.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method that reports a high yield and purity.[11]

Materials:

-

4,4'-methylenebis(2-methyl-6-ethylaniline)

-

Maleic Anhydride

-

Toluene (organic solvent)

-

Methanesulfonic acid (acid catalyst)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge toluene and maleic anhydride. Heat the mixture to 45-50 °C with stirring for approximately 30 minutes to ensure dissolution.

-

Addition of Diamine: Add 4,4'-methylenebis(2-methyl-6-ethylaniline) to the reaction mixture in batches.

-

Formation of Bismaleamic Acid: After the addition is complete, raise the temperature to around 80 °C and maintain for 1 hour to facilitate the formation of the bismaleamic acid intermediate.

-

Cyclodehydration: Add methanesulfonic acid to the reaction mixture. Heat the mixture to reflux (approximately 90 °C) and remove the water formed during the reaction using a Dean-Stark apparatus or similar setup. Continue the reaction until no more water is collected.

-

Isolation and Purification: Cool the reaction mixture, which will cause the product to precipitate. Filter the solid product, wash, and dry to obtain this compound. This method can achieve a yield of over 90% with high purity.[11]

Applications in High-Performance Materials

The primary application of BEMM is as a monomer for the formulation of high-performance thermosetting resins, particularly for use in advanced composites.[1][5]

Aerospace and Automotive Composites

BEMM-based resins are integral to the manufacturing of lightweight, high-strength composite materials for aircraft and high-performance vehicles.[1][5] When combined with reinforcing fibers like carbon or glass, the resulting composites exhibit excellent mechanical properties and can withstand the extreme temperatures encountered in these applications.[2][5]

Electronics and Adhesives

In the electronics industry, BEMM is used in the formulation of materials for printed circuit boards, encapsulants for semiconductors, and high-temperature adhesives.[1] Its excellent electrical insulation properties and thermal stability are critical for the reliability of electronic components.[1]

Enhancing Polymer Properties

The incorporation of BEMM into other polymer systems, such as epoxy resins, significantly enhances their performance characteristics. Blending BEMM with epoxy resins can increase the glass transition temperature (Tg) of the cured material to over 250 °C, a substantial improvement over standard epoxy systems.[2] This modification also leads to a notable increase in mechanical strength, with reports of a 20-30% increase in tensile strength.[2]

Table of Mechanical Properties of BEMM-based Composites:

| Property | Neat BMI Resin | Modified BMI Resin/Composite | % Improvement | Source(s) |

| Flexural Strength | 83.9 MPa | Up to 189.9 MPa | 126% | [12] |

| Flexural Modulus | 3.5 GPa | Up to 5.2 GPa | 48% | [12] |

| Fracture Toughness | Generally brittle | Significantly improved with toughening agents | - | [13] |

Curing Mechanisms and Protocols

The exceptional properties of BEMM-based materials are realized through a thermal curing process, which crosslinks the monomer units into a rigid three-dimensional network.

Curing Chemistry

The curing of bismaleimides primarily involves the thermal polymerization of the maleimide double bonds.[4] To overcome the inherent brittleness of the resulting polymer, BEMM is often co-cured with other reactive monomers or modified with toughening agents. Common curing reactions include:

-

Michael Addition: Reaction with nucleophiles such as amines or thiols.[4]

-

Ene Reactions: With allyl-containing compounds.

-

Diels-Alder Reactions: With dienes.

Common curing pathways for BEMM.

Typical Curing Protocol

A general curing schedule for bismaleimide resins involves a multi-stage heating process to ensure complete reaction and to manage internal stresses.

Procedure:

-

Pre-polymerization/Degassing: Heat the resin formulation to a temperature below the main curing exotherm (e.g., 130-150 °C) under vacuum to remove any dissolved gases and to advance the polymerization to a manageable viscosity.

-

Initial Cure: Raise the temperature to the primary curing range (e.g., 180-200 °C) and hold for several hours.

-

Post-Cure: Increase the temperature to a higher level (e.g., 210-250 °C) for an extended period to complete the crosslinking reactions and maximize the glass transition temperature.

The exact temperatures and durations will depend on the specific formulation and the desired final properties.

Potential Applications in Drug Development and Bioconjugation

The maleimide functional group is a cornerstone of bioconjugation chemistry due to its highly selective and efficient reaction with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins.[3][6][14] This reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[3][14]

Mechanism of Thiol-Maleimide Conjugation

The nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, leading to the formation of a stable thiosuccinimide linkage.[14] This reaction is approximately 1,000 times faster with thiols than with amines at a neutral pH, providing excellent chemoselectivity.[3][6]

The thiol-maleimide conjugation reaction.

BEMM as a Potential Crosslinking Agent in Bioconjugation

As a homobifunctional maleimide, BEMM has the potential to act as a crosslinking agent for biomolecules. This could be valuable in several areas of drug development research:

-

Antibody-Drug Conjugates (ADCs): Bismaleimide crosslinkers are used to link cytotoxic drugs to antibodies, creating targeted cancer therapies.[3][15] While shorter, more hydrophilic linkers are often preferred in ADC design, the rigid, hydrophobic nature of BEMM could be explored for specific applications where this conformation is desirable.

-

Protein-Protein Interaction Studies: BEMM could be used to crosslink interacting proteins, allowing for their identification and the study of their complexes. The specific distance between the two maleimide groups in BEMM could serve as a "molecular ruler."[4]

-

Stabilization of Biomolecules: The crosslinking of protein subunits can enhance their stability, which is particularly useful for therapeutic proteins or in applications like immunoaffinity chromatography where ligand leakage is a concern.[16]

Experimental Protocol for Protein Crosslinking (General):

Materials:

-

Protein(s) with accessible sulfhydryl groups in a suitable buffer (e.g., PBS, pH 7.2).

-

BEMM stock solution (dissolved in an organic solvent like DMSO).

-

Reducing agent (e.g., DTT or TCEP) if sulfhydryl groups are not free.

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol).

Procedure:

-

Protein Preparation: Ensure the protein solution is at the desired concentration and in a buffer free of extraneous thiols. If necessary, reduce disulfide bonds to generate free sulfhydryls and subsequently remove the reducing agent.

-

Crosslinking Reaction: Add a molar excess of the BEMM stock solution to the protein solution. The optimal ratio of crosslinker to protein should be determined empirically.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4 °C overnight.

-

Quenching: Add a quenching reagent to consume any unreacted maleimide groups.

-

Analysis: Analyze the reaction products using techniques such as SDS-PAGE to visualize the crosslinked species.

Characterization

Standard analytical techniques are used to confirm the structure and purity of BEMM and to characterize the properties of the cured resins.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the BEMM monomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, such as the imide carbonyls and the aromatic rings.

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point of the monomer and to study the curing behavior of the resin, including the curing temperature and enthalpy.

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and degradation profile of the cured polymer.

-

Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the cured material, including the glass transition temperature (Tg) and storage modulus.[17]

Safety and Handling

BEMM should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including gloves and safety glasses.[9] The material should be stored in a cool, dry place, away from moisture and oxidizing agents.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and high-performance bismaleimide monomer with well-established applications in the field of advanced materials. Its unique combination of a rigid aromatic structure and reactive maleimide groups provides a pathway to polymers with exceptional thermal and mechanical properties. While its role in materials science is clear, the reactivity of its maleimide functionalities suggests intriguing possibilities for its application as a crosslinking tool in bioconjugation and drug development research. Further investigation into its use in these areas could unlock new avenues for this robust molecule.

References

Please note that while the following links were verified at the time of writing, their availability may change.

-

Patsnap. (2025, February 27). The Science of Bismaleimide: Benefits, Applications, and Potential. Retrieved from [Link]

-

Yangchen Tech. (n.d.). What is the application of this compound in Epoxy Resins? Retrieved from [Link]

-

Yangchen Tech. (2024, March 6). What are the applications of Bismaleimide resin in the aerospace? Retrieved from [Link]

- Iyer, N. P., & Arunkumar, N. (2020). Review on Fiber reinforced/modified Bismaleimide resin composites for Aircraft Structure Application. IOP Conference Series: Materials Science and Engineering, 923, 012051.

- Hamerton, I., & Iredale, J. (2017). Modern advances in bismaleimide resin technology: A 21st century perspective on the chemistry of addition polyimides. Progress in Polymer Science, 69, 1-21.

- Jiang, H., Ji, Y. Y., Gan, J. T., & Wang, L. (2020). Enhancement of Thermal and Mechanical Properties of Bismaleimide Using a Graphene Oxide Modified by Epoxy Silane.

- Gaboardi, M., et al. (2021). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 12(23), 8046-8051.

- Lee, D., et al. (2022).

- Wang, Y., et al. (2023). Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. Polymers, 15(3), 577.

- Faghihi, D., & Garmabi, H. (2016). FLEXURAL BEHAVIOR OF CROSS-PLY THERMALLY AGED BISMALEIMIDE COMPOSITES. Conference Proceedings of the Society for Experimental Mechanics Series.

-

Wang, Y., et al. (2023). Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. MDPI. Retrieved from [Link]

-

Faghihi, D., & Garmabi, H. (2016). FLEXURAL BEHAVIOR OF CROSS-PLY THERMALLY AGED BISMALEIMIDE COMPOSITES. ResearchGate. Retrieved from [Link]

- Sun, P., et al. (2024). Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials.

- Martin, R. H. (1993). Fracture Toughness Testing of Polymer Matrix Composites. NASA Technical Reports Server.

- Parham, M. E., & loudest, C. S. (1988). Specific interchain cross-linking of antibodies using bismaleimides. Repression of ligand leakage in immunoaffinity chromatography.

- Martin, R. H. (1993). Fracture toughness testing of polymer matrix composites. NASA Technical Reports Server (NTRS).

- Liu, Y., et al. (2005). Phase structure and fracture toughness of the polyethersulfone-modified bismaleimide resin. Journal of Applied Polymer Science, 98(4), 1641-1647.

-

The Study of Toughening Bismaleimide Resin. The Toughness Effect of Rubber,. (1995). DTIC. Retrieved from [Link]

-

Starshine Chemical. (n.d.). Bismaleimide Monomers. Retrieved from [Link]

- Fu, Y., & Ho, M. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3369-3387.

- Google Patents. (n.d.). Preparation method of bis (3-ethyl-5-methyl-4-maleimidophenyl) methane.

-

PubChem. (n.d.). 1H-Pyrrole-2,5-dione, 1,1'-(methylenebis(2-ethyl-6-methyl-4,1-phenylene))bis-. Retrieved from [Link]

-

Yangchen Tech. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. The Science of Bismaleimide: Benefits, Applications, and Potential [eureka.patsnap.com]

- 2. Review on Fiber reinforced/modified Bismaleimide resin composites for Aircraft Structure Application - ProQuest [proquest.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 105391-33-1 [chemicalbook.com]

- 9. This compound Manufacturer, custom this compound [yangchentech.com]

- 10. scispace.com [scispace.com]

- 11. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 12. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase structure and fracture toughness of the polyethersulfone-modified bismaleimide resin | Semantic Scholar [semanticscholar.org]

- 14. bachem.com [bachem.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. Specific interchain cross-linking of antibodies using bismaleimides. Repression of ligand leakage in immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ntrs.nasa.gov [ntrs.nasa.gov]

An In-Depth Technical Guide to the Thermal Stability Analysis of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane

<_ _>

Introduction: The Critical Role of Thermal Stability in High-Performance Polymers

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane (BEMM) is a high-performance bismaleimide (BMI) monomer integral to the formulation of advanced thermosetting polymers.[1] These polymers are indispensable in sectors such as aerospace, electronics, and automotive industries, where materials are routinely subjected to extreme temperatures and harsh operational environments.[2] The defining characteristic of BEMM-based resins is their exceptional thermal stability, which is a direct consequence of the rigid aromatic backbone and the reactive maleimide functional groups.[3] This guide provides a comprehensive technical framework for evaluating the thermal stability of BEMM, offering researchers, scientists, and drug development professionals the necessary tools to understand and predict its performance under thermal stress.

The thermal stability of a polymer dictates its operational limits and long-term reliability. For BEMM, which is often used as a crosslinking agent, understanding its thermal behavior is paramount for designing materials with predictable service lives.[3] This involves not just determining the temperature at which it decomposes, but also characterizing its subtle thermal transitions, which can significantly impact mechanical properties. This guide will delve into the primary analytical techniques employed for this purpose: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

Thermogravimetric Analysis is the cornerstone of thermal stability assessment. It provides quantitative information about the changes in a material's mass as a function of temperature or time in a controlled atmosphere.[4] For BEMM, TGA is crucial for determining its decomposition temperatures, assessing its oxidative stability, and estimating its service lifetime at elevated temperatures.[5]

Causality Behind Experimental Choices in TGA

The choice of atmosphere (inert or oxidative) is a critical experimental parameter in TGA. An inert atmosphere, typically nitrogen, allows for the characterization of the material's inherent thermal stability without the influence of oxidative degradation.[5] Conversely, an oxidative atmosphere, such as air or pure oxygen, is used to simulate real-world service conditions where the material may be exposed to air at high temperatures. Comparing the TGA data from both atmospheres provides a comprehensive picture of the material's degradation mechanisms. The heating rate is another key parameter; slower heating rates can provide better resolution of distinct decomposition steps, while faster rates are often used to simulate rapid thermal excursions.

Self-Validating TGA Protocol

A robust TGA protocol ensures reproducibility and accuracy. This protocol is designed to be self-validating by incorporating standard practices and calibration checks.

Experimental Protocol: TGA of BEMM

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications and relevant standards (e.g., ISO 11358, ASTM E1131).[4]

-

Sample Preparation: Accurately weigh 5-10 mg of the BEMM sample into a clean, tared TGA crucible (platinum or alumina).

-

Atmosphere and Flow Rate:

-

For inert atmosphere analysis, purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

-

For oxidative atmosphere analysis, use dry air at the same flow rate.

-

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset).

-

Determine the temperature of 5% and 10% weight loss (Td5% and Td10%), which are common indicators of the material's thermal stability.[3]

-

Determine the temperature of the maximum rate of decomposition (Tmax) from the peak of the derivative thermogravimetric (DTG) curve.

-

Calculate the residual mass (char yield) at the end of the experiment.[6]

-

Data Presentation: TGA of BEMM

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) | Significance |

| Td10% | 396–421°C[3] | 408–459°C[3] | Indicates the temperature at which 10% weight loss occurs, a key metric for thermal stability.[3] |

| Char Yield at 800°C | Varies | Varies | A higher char yield often correlates with better fire resistance.[2][6] |

Visualization: TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis of BEMM.

Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions

Differential Scanning Calorimetry is a powerful technique for investigating the thermal transitions of a material, such as the glass transition temperature (Tg) and melting point (Tm).[7] For BEMM, DSC is essential for understanding its curing behavior and the properties of the resulting cured polymer.[2]

Causality Behind Experimental Choices in DSC

A "heat-cool-heat" cycle is a standard and informative procedure in DSC analysis of thermosetting resins.[2] The first heating scan reveals information about the uncured or partially cured material, including its melting point and the exotherm associated with the curing reaction.[2][6] The cooling scan provides information on the crystallization behavior, if any. The second heating scan is performed on the now-cured material and is used to determine the glass transition temperature (Tg) of the fully cured polymer.[2] This multi-step process provides a comprehensive thermal history of the material.

Self-Validating DSC Protocol

This protocol incorporates best practices to ensure the reliability of the obtained data, adhering to standards such as ISO 11357 and ASTM D3418.[8][9]

Experimental Protocol: DSC of BEMM

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Encapsulate 5-10 mg of the BEMM sample in an aluminum DSC pan.[2]

-

Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 50 mL/min to prevent oxidation.

-

Temperature Program (Heat-Cool-Heat):

-

First Heat: Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.

-

Cool: Cool the sample from 350°C to 30°C at a rate of 20°C/min.

-

Second Heat: Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

From the first heating scan, determine the melting point (Tm) and the heat of curing (ΔHcure).

-

From the second heating scan, determine the glass transition temperature (Tg).

-

Data Presentation: DSC of BEMM

| Parameter | Typical Value Range | Significance |

| Melting Point (Tm) | 163-167°C[3] | The temperature at which the monomer transitions from a solid to a liquid, indicating the start of its processing window. |

| Glass Transition Temperature (Tg) of Cured Resin | 230-380°C (for BMI resins)[10] | A key indicator of the upper service temperature of the cured material. |

Visualization: DSC Heat-Cool-Heat Cycle

Caption: Heat-Cool-Heat cycle for DSC analysis of BEMM.

Dynamic Mechanical Analysis (DMA): Probing Viscoelastic Properties

Dynamic Mechanical Analysis is a highly sensitive technique used to measure the viscoelastic properties of materials as a function of temperature, time, and frequency.[11] For cured BEMM resins, DMA is invaluable for determining the glass transition temperature with high precision and for understanding how the material's mechanical properties change with temperature.[12]

Causality Behind Experimental Choices in DMA

DMA applies an oscillating force to a sample and measures its response.[11] The results are presented in terms of the storage modulus (G'), which represents the elastic portion of the material's response, the loss modulus (G''), which represents the viscous portion, and the tan delta (tan δ), which is the ratio of the loss modulus to the storage modulus and is a measure of the material's damping characteristics.[12] The glass transition is often identified as the peak of the tan δ curve, which provides a more sensitive and often more reproducible measure of the Tg than DSC.[12]

Self-Validating DMA Protocol

This protocol is based on established standards such as ASTM D4065 and ASTM D5279 to ensure the generation of reliable and comparable data.[12][13]

Experimental Protocol: DMA of Cured BEMM

-

Instrument Calibration: Calibrate the DMA instrument for force, displacement, and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Prepare rectangular specimens of the cured BEMM resin with typical dimensions of 56 mm x 13 mm x 3 mm.[12]

-

Test Mode: Use a single-cantilever or three-point bending fixture.

-

Test Parameters:

-

Frequency: 1 Hz

-

Strain/Displacement Amplitude: Within the linear viscoelastic region of the material (e.g., 0.1% strain).

-

-

Temperature Program: Ramp the temperature from ambient to 350°C at a heating rate of 3°C/min.

-

Data Acquisition: Record the storage modulus (G'), loss modulus (G''), and tan delta (tan δ) as a function of temperature.

-

Data Analysis:

-

Determine the glass transition temperature (Tg) from the peak of the tan δ curve.

-

Analyze the change in storage modulus as a function of temperature to understand the material's stiffness at different temperatures.

-

Data Presentation: DMA of Cured BEMM

| Parameter | Description | Significance |

| Storage Modulus (G') | A measure of the material's stiffness. | A high storage modulus below the Tg indicates a rigid material. A significant drop in G' occurs at the Tg. |

| Loss Modulus (G'') | A measure of the energy dissipated as heat. | The peak of the loss modulus curve is another indicator of the Tg. |

| Tan Delta (tan δ) | The ratio of G'' to G'. A measure of damping. | The peak of the tan δ curve is a common and sensitive measure of the Tg.[12] |

Visualization: DMA Data Interpretation

Caption: Interpretation of data from Dynamic Mechanical Analysis.

Conclusion: A Synergistic Approach to Thermal Stability Analysis

A comprehensive understanding of the thermal stability of this compound requires a synergistic approach that leverages the unique strengths of TGA, DSC, and DMA. TGA provides the fundamental data on thermal decomposition, DSC elucidates the curing process and the thermal transitions of the cured polymer, and DMA offers a highly sensitive measure of the glass transition and the temperature-dependent mechanical properties. By integrating the insights from these techniques, researchers and scientists can confidently predict the performance of BEMM-based materials in demanding, high-temperature applications, thereby ensuring the reliability and longevity of the final products.

References

- 1. This compound Manufacturer, custom this compound [yangchentech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thermogravimetric Analysis - Thermal Analysis in Plastics [impact-solutions.co.uk]

- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 6. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]

- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 8. store.astm.org [store.astm.org]

- 9. asn.sn [asn.sn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alpinepolytech.com [alpinepolytech.com]

- 12. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]

- 13. Standards and test protocols for dynamic mechanical analysis of polymers [eureka.patsnap.com]

An In-depth Technical Guide to the Solubility of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane in Organic Solvents

Introduction: Understanding the Critical Role of Solubility in High-Performance Polymer Synthesis

Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane is a key building block in the synthesis of advanced bismaleimide (BMI) resins. These thermosetting polyimides are indispensable in industries requiring materials with exceptional thermal stability, mechanical strength, and chemical resistance, such as aerospace, electronics, and automotive manufacturing. The processability of BMI monomers is fundamentally linked to their solubility in organic solvents. Effective solubilization is crucial for a variety of applications, including the formulation of prepregs, adhesives, and coatings, as well as for purification and characterization.

This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in a range of organic solvents. We will delve into the molecular characteristics that govern its solubility, present available qualitative data, and provide a detailed experimental protocol for determining solubility in your own laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development and material science who work with or are exploring the use of this versatile monomer.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. For this compound, several key structural features influence its solubility profile:

-

Bismaleimide Core: The core structure contains two maleimide rings, which are polar and capable of dipole-dipole interactions. However, the overall molecule is large and relatively nonpolar.

-

Aromatic Backbone: The presence of multiple phenyl rings contributes to the rigidity of the molecule and provides sites for π-π stacking interactions.

-

Methylene Bridge: The flexible methylene bridge between the two phenyl groups imparts a degree of conformational freedom, which can aid in the solvation process.

-

Alkyl Substituents: The ethyl and methyl groups on the phenyl rings play a crucial role in enhancing solubility. They introduce steric hindrance that disrupts the close packing of the molecules in the solid state, thereby weakening the crystal lattice energy and making it easier for solvent molecules to surround and dissolve the individual molecules. This is a common strategy to improve the processability of otherwise intractable BMI monomers.[1]

The interplay of these features results in a molecule with moderate polarity, making it more soluble in a range of organic solvents compared to its unsubstituted counterparts.

Qualitative Solubility of this compound

While quantitative solubility data for this compound is not widely published in the public domain, qualitative information from various sources, including technical data sheets and research articles, provides a good understanding of its solubility in common organic solvents. The following table summarizes the known qualitative solubility of this compound.

| Solvent Classification | Solvent | Solubility |

| Chlorinated Solvents | Chloroform | Soluble[2] |

| Dichloromethane | Soluble[2] | |

| Ketones | Acetone | Soluble[2] |

| Esters | Ethyl Acetate | Soluble[2] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Amides | N,N-Dimethylformamide (DMF) | Good Solubility[3] |

| N-Methyl-2-pyrrolidone (NMP) | Good Solubility[3] | |

| Aromatic Hydrocarbons | Toluene | Soluble[3] |

It is important to note that terms like "soluble" and "good solubility" are qualitative. The actual solubility can vary with temperature and the purity of both the solute and the solvent. For precise applications, it is always recommended to determine the solubility experimentally.

Experimental Protocol for Determining Solubility

The following is a detailed, step-by-step methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Calibrated positive displacement pipettes or burettes

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with compatible membranes, 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration determination

Step-by-Step Procedure:

-

Preparation of a Saturated Solution (Equilibrium Method):

-

Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure that a saturated solution is formed.

-

Carefully add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic vortexing to aid dissolution.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles.

-

-

Determination of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point until a constant weight of the dried solute is achieved.

-

Calculate the solubility in g/L or mg/mL based on the mass of the solute and the initial volume of the solvent used.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

-

-

Data Interpretation and Causality:

The choice of solvent is paramount. Polar aprotic solvents like DMF, NMP, and DMSO are generally effective due to their ability to engage in dipole-dipole interactions with the maleimide groups. Chlorinated solvents like chloroform and dichloromethane can effectively solvate the aromatic portions of the molecule. The presence of the ethyl and methyl groups on the aromatic rings disrupts crystal packing, making the dissolution process more favorable compared to unsubstituted bismaleimides.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Key factors governing the solubility of the compound.

Caption: Workflow for experimental solubility determination.

Conclusion

This compound exhibits favorable solubility in a range of common organic solvents, a direct consequence of the strategic placement of alkyl groups on its aromatic backbone. This enhanced solubility is a key attribute that facilitates its use in the formulation and processing of high-performance BMI resins. While quantitative solubility data remains sparse in publicly available literature, the qualitative information and the experimental protocol provided in this guide offer a robust framework for researchers and professionals. By understanding the interplay between molecular structure and solvent properties, and by employing rigorous experimental techniques, the challenges associated with the processability of bismaleimide resins can be effectively addressed, paving the way for the development of next-generation advanced materials.

References

"Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane" spectral data (FTIR, NMR)

An In-depth Technical Guide to the Spectral Analysis of Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane

Introduction

This compound (BEMM) is a high-performance bismaleimide (BMI) monomer.[1] With the chemical formula C₂₇H₂₆N₂O₄ and a molecular weight of 442.51 g/mol , its structure is characterized by a central methylene bridge connecting two substituted phenyl rings, each bearing a reactive maleimide group.[2][3] This unique molecular architecture makes BEMM a critical precursor in the synthesis of advanced thermosetting polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, rendering them indispensable in the aerospace, electronics, and automotive industries for applications such as high-temperature composites, adhesives, and coatings.[1][2]

Given its role as a foundational building block, rigorous quality control and structural verification of BEMM are paramount. This guide provides a detailed technical overview of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for BEMM. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causal relationship between the molecular structure and the resulting spectral features. This document is designed to serve as a practical reference for researchers, quality control analysts, and drug development professionals who require a deep understanding of how to acquire, interpret, and validate the spectral signature of this important compound.

Molecular Structure and Symmetry

A thorough analysis of the spectral data begins with a clear understanding of the molecule's structure and symmetry.

Caption: Molecular Structure of this compound.

The molecule possesses a C₂ axis of symmetry through the central methylene bridge, which simplifies the expected NMR spectra by making the two halves of the molecule chemically equivalent.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For BEMM, this analysis is crucial for confirming the presence of the characteristic imide rings and the integrity of the overall structure.

Experimental Protocol: FTIR Analysis

A high-quality spectrum can be obtained using either the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is impeccably clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) interference.

-

Place a small amount of the powdered BEMM sample onto the crystal.

-

Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range, typically 4000–400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Process the resulting interferogram with a Fourier transform to generate the final absorbance or transmittance spectrum.

-

Caption: Standard workflow for FTIR spectroscopic analysis.

Interpretation of the BEMM FTIR Spectrum

The FTIR spectrum of BEMM is a unique chemical fingerprint defined by the vibrations of its constituent bonds.[5] The key is to analyze the spectrum in distinct regions.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale |

| 3100–3000 | C-H Stretch | Aromatic & Maleimide C=C-H | Medium-Weak | Stretching of sp² hybridized C-H bonds. |

| 2975–2850 | C-H Stretch | -CH₃, -CH₂, -CH₂CH₃ | Strong | Asymmetric and symmetric stretching of sp³ C-H bonds. |

| ~1775 & ~1705 | C=O Stretch | Imide (Maleimide) | Strong, Sharp | Asymmetric and symmetric stretching of the two carbonyls in the five-membered imide ring. The presence of two distinct, strong peaks in this region is a definitive indicator of the imide group.[7][8] |

| 1600–1450 | C=C Stretch | Aromatic Ring | Medium-Variable | In-ring skeletal vibrations of the phenyl groups. |

| ~1380 | C-N-C Stretch | Imide Ring | Strong | Stretching vibration of the bonds flanking the nitrogen atom within the imide ring. |

| 900–675 | C-H Bend | Aromatic Ring | Strong | Out-of-plane ("oop") bending of aromatic C-H bonds, which can be indicative of the substitution pattern.[9] |

Expert Analysis: The most telling features in the BEMM spectrum are the dual carbonyl peaks around 1775 and 1705 cm⁻¹. Their sharpness and high intensity are unambiguous evidence of the maleimide functionality. The region between 1500 and 500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of overlapping peaks from various bending and stretching vibrations.[6] While difficult to assign individually, this region must be consistent between batches to ensure structural and conformational uniformity.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity of a molecule in solution.[10] It provides information on the chemical environment, number, and proximity of nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of BEMM.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube.[11] BEMM is soluble in solvents like Chloroform and DMSO.[11]

-

Ensure the sample is fully dissolved to obtain a homogenous solution for high-resolution spectra.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard experiments like DEPT-135 can also be run to differentiate between CH, CH₂, and CH₃ carbons.[10]

-

Caption: General workflow for ¹H and ¹³C NMR analysis.

¹H NMR Spectrum: Interpretation

Due to the molecule's symmetry, we expect to see signals corresponding to only one half of the molecule. The chemical shift (δ) indicates the electronic environment of the protons.[12]

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.1–7.3 | s | 2H | Ar-H | The two protons on the aromatic rings are in identical environments and lack adjacent protons, resulting in a singlet. |

| ~6.8 | s | 2H | C=C-H | The vinyl protons of the maleimide ring are equivalent and show a characteristic singlet in this region.[13][14] |

| ~3.9–4.0 | s | 2H | Ar-CH₂-Ar | The methylene bridge protons are equivalent and appear as a singlet. |

| ~2.6 | q | 4H | -CH₂CH₃ | The methylene protons of the ethyl group are split into a quartet by the adjacent three methyl protons (n+1 rule). |

| ~2.2 | s | 6H | Ar-CH₃ | The two methyl groups attached to the aromatic rings are equivalent and appear as a singlet. |

| ~1.2 | t | 6H | -CH₂CH₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent two methylene protons. |